Bienvenue dans la boutique en ligne BenchChem!

Hydralazine pyruvic acid hydrazone

Stability Hydrazone Pharmacokinetics

Hydralazine pyruvic acid hydrazone (HPH; 2-(1-phthalazinylhydrazono)-propanoic acid; CAS 67536-13-4) is the quantitatively dominant plasma metabolite of the direct-acting vasodilator antihypertensive drug hydralazine. It is rapidly formed in blood via the reaction of hydralazine with endogenous pyruvic acid and is classified as a stable hydrazone.

Molecular Formula C11H10N4O2
Molecular Weight 230.22 g/mol
CAS No. 67536-13-4
Cat. No. B125394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydralazine pyruvic acid hydrazone
CAS67536-13-4
Synonyms2-[2-(1-Phthalazinyl)hydrazinylidene]propanoic Acid;  2-(1-Phthalazinylhydrazono)propanoic Acid;  1-Phthalazinylhydrazone Pyruvic Acid; 
Molecular FormulaC11H10N4O2
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C11H10N4O2/c1-7(11(16)17)13-15-10-9-5-3-2-4-8(9)6-12-14-10/h2-6H,1H3,(H,14,15)(H,16,17)/b13-7+
InChIKeyCXGHHASVNBBLOU-NTUHNPAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydralazine Pyruvic Acid Hydrazone (CAS 67536-13-4): A Stable Hydralazine Metabolite for Pharmacological Reference Standards


Hydralazine pyruvic acid hydrazone (HPH; 2-(1-phthalazinylhydrazono)-propanoic acid; CAS 67536-13-4) is the quantitatively dominant plasma metabolite of the direct-acting vasodilator antihypertensive drug hydralazine [1]. It is rapidly formed in blood via the reaction of hydralazine with endogenous pyruvic acid and is classified as a stable hydrazone [2]. Unlike labile hydrazone metabolites, HPH exhibits minimal back-conversion to active parent drug and possesses distinct pharmacokinetic and pharmacodynamic properties, making it a critical reference compound for analytical method validation, pharmacokinetic modeling, and pharmacological control experiments [3].

Why Hydralazine Metabolites Are Not Interchangeable: Stability and Vasoactivity Differences of Hydralazine Pyruvic Acid Hydrazone


Although hydralazine acetone hydrazone (HAH), hydralazine acetaldehyde hydrazone, and hydralazine pyruvic acid hydrazone (HPH) share a common phthalazine scaffold, they exhibit fundamentally different stability profiles and biological activities. HPH is distinguished by its high stability and inability to hydrolyze to active hydralazine in plasma or buffer, whereas HAH is labile and generates pharmacologically significant concentrations of parent drug in vivo [1][2]. In addition, the hypotensive potency of HPH is >5-fold lower than that of HAH in normotensive rat models [3]. These quantitative differences in stability and activity mean that hydrazone metabolites cannot be substituted for one another in experimental or reference standard applications without compromising data integrity.

Quantitative Differentiation Evidence for Hydralazine Pyruvic Acid Hydrazone (CAS 67536-13-4)


Relative Stability of Hydralazine Pyruvic Acid Hydrazone vs. Acetone Hydrazone Under Physiological Conditions

In vitro formation and decomposition studies conducted at pH 7.4 and 37°C demonstrated that hydralazine pyruvic acid hydrazone (HPH) was the most readily formed and relatively stable hydrazone, whereas hydralazine acetone hydrazone (HAH) was classified as unstable under identical conditions [1].

Stability Hydrazone Pharmacokinetics

Vasodepressor Potency of Hydralazine Pyruvic Acid Hydrazone Relative to Hydralazine and Acetone Hydrazone in Rat Models

In a comprehensive in vivo comparison, blood pressure reduction was quantified in urethane-anesthetized normotensive rats (NR) and conscious renal hypertensive rats (RHR). Hydralazine pyruvic acid hydrazone (HPH) was 33-fold less active than hydralazine in NR and 14-fold less active in RHR, while the acetone hydrazone (HAH) was only 6-fold (NR) and 10-fold (RHR) less active [1]. Thus, HPH is approximately 5.5× less potent than HAH in the normotensive model.

Vasodilation Antihypertensive Pharmacodynamics

Absence of Hydrolytic Back-Conversion to Active Hydralazine: HPH vs. Labile Hydrazones

In a systematic evaluation of hydralazine hydrazone stability and activity, the stable hydrazones—including hydralazine pyruvic acid hydrazone (HPH) and hydralazine alpha-ketoglutaric acid hydrazone—showed no hydrolysis to parent hydralazine in buffer or plasma, were inactive in vivo, and generated no urinary metabolites characteristic of parent drug. In contrast, the labile hydrazones (acetaldehyde hydrazone and acetone hydrazone) readily hydrolyzed to yield active hydralazine [1].

Hydrolysis Pro-drug Metabolism

Human Pharmacokinetic Parameters of Hydralazine Pyruvic Acid Hydrazone: Clearance and Half-Life

Following intravenous administration of the soluble sodium salt of HPH to healthy volunteers, clearance was 0.517 ± 0.033 mL/min/kg in a slow acetylator and 0.744 ± 0.058 mL/min/kg in a fast acetylator, with terminal half-lives ranging from 3.47 to 5.97 h (slow) and 2.06 to 5.33 h (fast) [1]. In a separate human study, the mean plasma half-life of HPH was 156 min and mean urinary clearance was 28 mL/min [2]. For comparison, parent hydralazine is highly unstable in plasma in vitro (t½ ≈ 6 min at 37°C) and exhibits a much shorter apparent elimination half-life in vivo [3].

Pharmacokinetics Clearance Half-life

Minimal Cross-Reactivity of Hydralazine Pyruvic Acid Hydrazone in Selective HPLC Assays for Parent Hydralazine

A validated HPLC procedure for hydralazine determination in whole blood, employing p-anisaldehyde derivatization and reverse-phase cyano column separation, demonstrated that hydralazine pyruvic acid hydrazone (HPH) contributed only 0.05 mole % of the hydralazine signal, indicating negligible assay interference [1]. In stark contrast, earlier non-selective spectrophotometric and gas-liquid chromatographic (GLC) methods cannot distinguish HPH from hydralazine, causing substantial overestimation of 'apparent hydralazine' levels in plasma [2].

Analytical Chemistry HPLC Assay Interference

Renal Clearance Mechanism of Hydralazine Pyruvic Acid Hydrazone: Evidence for Active Tubular Secretion

In normal rabbits, renal clearance of HPH exceeded the glomerular filtration rate by a factor of 3 to 4 and accounted for 80–90% of total body clearance; probenecid pretreatment reduced renal clearance of HPH by 80%, confirming active tubular secretion [1]. This contrasts with parent hydralazine, which is predominantly cleared via hepatic metabolism and spontaneous hydrazone formation in blood rather than renal excretion [2].

Renal Clearance Active Transport Pharmacokinetics

Optimal Application Scenarios for Hydralazine Pyruvic Acid Hydrazone (CAS 67536-13-4) Based on Quantitative Differentiation Evidence


Reference Standard for Hydralazine Metabolite Pharmacokinetic Studies

HPH's well-characterized human pharmacokinetic parameters—including clearance of 0.517–0.744 mL/min/kg and terminal half-life of 2.06–5.97 h [1]—coupled with its absence of back-conversion to active hydralazine [2], make it the definitive quantitative reference for calibrating and validating bioanalytical methods intended to distinguish parent drug from circulating metabolite in plasma.

Negative Control in Vasodilator Screening and Mechanistic Assays

Because HPH is 33-fold (normotensive rat) and 14-fold (renal hypertensive rat) less active than hydralazine and >5-fold less active than the acetone hydrazone [3], it is ideally suited as a low-activity comparator or negative control for in vitro and in vivo vasodilator assays, enabling researchers to attribute observed activity specifically to parent drug or active metabolites.

Specificity Marker for HPLC and LC-MS Assay Validation

The finding that HPH generates only 0.05 mole % of the hydralazine signal in specific HPLC methods [4], whereas non-selective methods fail to discriminate it from parent drug [5], positions HPH as the essential metabolite standard for demonstrating assay selectivity, establishing lower limits of quantification, and troubleshooting matrix interference in pharmacokinetic method development.

Stability Comparator in Degradation and Formulation Studies

As the most readily formed and relatively stable hydralazine hydrazone [6], HPH provides a benchmark for evaluating the stability of other hydrazone derivatives and hydralazine formulations under physiological conditions (pH 7.4, 37°C), and serves as a stable surrogate for studying hydrazone degradation pathways and decomposition products such as 3-methyl-s-triazolo[3,4-a]phthalazine (MTP) [7].

Renal Transport Probe for Studying Organic Anion Secretion Mechanisms

HPH's elimination via active tubular secretion—with renal clearance 3–4× the glomerular filtration rate and 80% inhibition by probenecid [8]—makes it a useful probe substrate for investigating renal organic anion transporter function and drug-transporter interactions in preclinical species, distinct from hepatically cleared parent hydralazine.

Quote Request

Request a Quote for Hydralazine pyruvic acid hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.